molecular formula C14H20O2 B14842385 4-(Cyclohexyloxy)-2-ethylphenol

4-(Cyclohexyloxy)-2-ethylphenol

Cat. No.: B14842385
M. Wt: 220.31 g/mol
InChI Key: QKWIZBNNRZPSAQ-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)-2-ethylphenol is a phenolic compound characterized by a cyclohexyl ether group (-O-cyclohexyl) at the para position and an ethyl substituent at the ortho position of the phenol ring.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

4-cyclohexyloxy-2-ethylphenol

InChI

InChI=1S/C14H20O2/c1-2-11-10-13(8-9-14(11)15)16-12-6-4-3-5-7-12/h8-10,12,15H,2-7H2,1H3

InChI Key

QKWIZBNNRZPSAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC2CCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)-2-ethylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with phenol, cyclohexanol, and ethyl bromide.

    Etherification: Cyclohexanol is reacted with phenol in the presence of an acid catalyst to form cyclohexyloxyphenol.

    Alkylation: The cyclohexyloxyphenol is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)-2-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexyloxyethylbenzene.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexyloxyethylbenzene.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4-(Cyclohexyloxy)-2-ethylphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-2-ethylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Cyclohexylphenol (CAS 1131-60-8)

  • Structure: Features a cyclohexyl group directly attached to the phenol ring at the para position, lacking the ethyl and ether oxygen substituents present in 4-(Cyclohexyloxy)-2-ethylphenol.
  • Properties: Molecular weight: 176.26 g/mol (C₁₂H₁₆O) vs. ~234.34 g/mol (estimated for this compound, C₁₄H₂₀O₂). Applications: Used in liquid crystal displays and as an intermediate in organic synthesis. Its simpler structure reduces steric hindrance, enhancing reactivity in electrophilic substitutions .

4-(trans-4-Heptylcyclohexyl)-phenol (CAS 90525-37-4)

  • Structure : Contains a longer heptyl chain on the cyclohexyl ring, increasing hydrophobicity compared to the ethyl and cyclohexyloxy groups in the target compound.
  • Properties: Molecular weight: ~318.50 g/mol (C₁₉H₃₀O). Applications: Primarily utilized in liquid crystal formulations due to its elongated alkyl chain, which improves thermal stability and mesophase behavior. The shorter ethyl group in this compound may limit similar applications but enhance solubility in polar solvents .

Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate

  • Structure : Shares an ethoxy group and cyclohexene ring but incorporates additional functional groups (furan, ester).
  • Properties: Molecular weight: 356.40 g/mol (C₂₁H₂₄O₅). Bioactivity: Demonstrates anticonvulsant and anti-inflammatory effects, suggesting that the phenolic hydroxyl and ethyl groups in this compound could be modified to enhance pharmacological activity .

4-(Cyclohexylamino)phenol (CAS 10014-69-4)

  • Structure: Replaces the ether oxygen with an amino group (-NH-cyclohexyl).
  • Properties: Molecular weight: 191.27 g/mol (C₁₂H₁₇NO). Reactivity: The amino group increases nucleophilicity, making it more reactive in coupling reactions compared to the ether-linked cyclohexyloxy group in the target compound .

Structural and Functional Analysis Table

Compound Key Substituents Molecular Weight (g/mol) Key Applications/Properties
This compound -O-cyclohexyl, -C₂H₅ (ortho) ~234.34 Intermediate, potential bioactivity
4-Cyclohexylphenol -C₆H₁₁ (para) 176.26 Liquid crystals, synthesis
4-(trans-4-Heptylcyclohexyl)-phenol -C₇H₁₅ (trans-cyclohexyl) ~318.50 Liquid crystal displays
4-(Cyclohexylamino)phenol -NH-cyclohexyl 191.27 Pharmaceutical intermediates
Ethyl cyclohexenone derivative Ethoxy, furan, ester 356.40 Anticonvulsant, anti-inflammatory

Key Research Findings

  • Substituent Effects: Ether vs. Amino Groups: The cyclohexyloxy group in this compound provides moderate electron-withdrawing effects, stabilizing the phenol ring against oxidation compared to electron-donating amino groups . Alkyl Chain Length: Longer alkyl chains (e.g., heptyl in CAS 90525-37-4) enhance thermal stability, while shorter ethyl groups improve solubility in ethanol/water mixtures, relevant for drug formulation .
  • Pharmacological Potential: Cyclohexenone derivatives (e.g., ) exhibit anti-inflammatory and anticonvulsant activities, suggesting that this compound could be optimized for similar applications by introducing ketone or ester moieties .

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